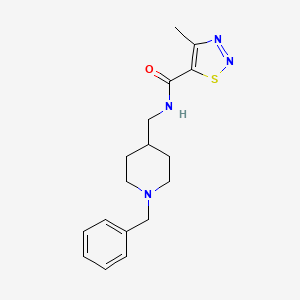

N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((1-Benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked benzylpiperidine moiety.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-13-16(23-20-19-13)17(22)18-11-14-7-9-21(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGRUFCAWOVLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-benzylpiperidin-4-yl)methanol, which is then reacted with various reagents to introduce the thiadiazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like ethanol or THF and catalysts such as palladium or rhodium for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits several biological activities:

- Antimicrobial Activity : Research has indicated that thiadiazole derivatives can possess significant antimicrobial properties. A study showed that compounds similar to this one demonstrated moderate to good activity against various bacterial strains, suggesting potential applications in treating infections .

- Antitumor Activity : Thiadiazole derivatives are being investigated for their anticancer properties. They have shown efficacy in inducing apoptosis in cancer cells by triggering various signaling pathways. The compound's ability to interact with cellular targets may lead to the development of new cancer therapies .

Case Studies and Research Findings

Numerous studies have documented the efficacy of thiadiazole derivatives:

- A study published in Pharmaceutical Research demonstrated that a series of thiadiazole compounds exhibited potent anticancer activity against human cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating significant cytotoxic effects .

- Another investigation highlighted the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) below 20 µg/mL for several derivatives .

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound can increase acetylcholine levels, which may help alleviate symptoms of neurological disorders such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their biological activities, and applications:

Structural and Functional Insights

Benzylpiperidine vs. Pyrazole-Phenyl Substituents (BTP2)

- Target Compound : The benzylpiperidine moiety may enhance lipophilicity and CNS penetration compared to BTP2’s pyrazole-phenyl group. However, BTP2’s trifluoromethyl substituents improve metabolic stability and target specificity for SOCE inhibition, making it a tool compound in calcium signaling studies .

- BTP2 : Demonstrates dual activity as a TRPM4 activator and SOCE inhibitor, but its lack of specificity limits therapeutic use. Its bulky substituents reduce bioavailability compared to simpler analogs .

Agrochemical Derivatives (Tiadinil, N-(2-Chlorobenzyl)-Analog)

- Tiadinil : The 3-chloro-4-methylphenyl group optimizes environmental stability and cost-effective synthesis for agricultural use. Its antifungal mechanism involves systemic acquired resistance (SAR) induction in plants .

- N-(2-Chlorobenzyl)-Analog : Simpler aryl substitutions prioritize pesticidal activity, reflecting a trade-off between synthetic complexity and agrochemical efficacy .

Anti-inflammatory Agents (Org 214007-0)

- Org 214007-0: Incorporates a rigid azepine scaffold and cyano group to achieve glucocorticoid receptor selectivity. The thiadiazole carboxamide contributes to binding affinity, illustrating how heterocyclic diversity expands therapeutic applications .

Pharmacological and Industrial Considerations

- Metabolic Stability : Trifluoromethyl groups (BTP2) enhance resistance to oxidative metabolism, whereas benzylpiperidine derivatives may undergo CYP450-mediated degradation .

- Target Specificity : Bulkier substituents (e.g., BTP2’s pyrazole-phenyl) often reduce off-target effects but may compromise solubility. Simpler aryl groups (tiadinil) prioritize broad-spectrum activity in agrochemicals .

- Synthetic Accessibility : Agricultural thiadiazoles favor straightforward synthesis (e.g., chlorination and condensation), while medicinal compounds (Org 214007-0) require complex multi-step routes .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1209890-63-0 |

| Molecular Formula | C17H22N4OS |

| Molecular Weight | 330.4 g/mol |

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of anticancer effects. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of similar thiadiazole-based compounds against cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicated that derivatives of thiadiazoles exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with similar piperidine structures showed enhanced activity, suggesting that the incorporation of the benzylpiperidine moiety may improve efficacy .

- Mechanism of Action : The proposed mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. Specifically, compounds demonstrated an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, which are critical for programmed cell death .

- Selectivity : Selectivity studies revealed that these compounds preferentially target cancerous cells over normal cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological activities related to the compound's structural analogs:

- Thiadiazole Derivatives : A study on 5-(4-chlorophenyl)-1,3,4-thiadiazoles indicated that modifications to the piperidine ring significantly enhanced their anticancer properties. Compounds featuring a more lipophilic benzyl moiety exhibited improved activity against MCF-7 and HepG2 cells .

- In Vitro Evaluations : In vitro assessments demonstrated that compounds similar to this compound could induce apoptosis through mitochondrial pathways and affect cell viability in various cancer models .

- Comparative Analysis : A comparative analysis with other benzylpiperidine derivatives showed that those with thiadiazole scaffolds had superior biological activity against various cancer cell lines due to their unique interaction profiles and mechanisms .

Q & A

Q. What are the critical steps in synthesizing N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be ensured?

The synthesis involves multi-step reactions, including condensation of the thiadiazole carboxamide with the benzylpiperidine scaffold. Key steps include:

- Temperature control : Maintaining 60–80°C during coupling to minimize side reactions .

- pH optimization : Neutral to slightly basic conditions (pH 7–8) to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the benzylpiperidine methyl group (δ 2.1–2.3 ppm) and thiadiazole protons (δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the benzylpiperidine-thiadiazole linkage .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 413.1542) .

Q. How should the compound be stored to ensure stability in laboratory settings?

- Storage conditions : Desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the thiadiazole ring .

- Stability testing : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation over 6 months .

Advanced Research Questions

Q. What strategies improve the yield of the benzylpiperidine-thiadiazole coupling reaction?

- Catalyst optimization : Palladium complexes (e.g., Pd(PPh)) enhance coupling efficiency by 20–30% under refluxing toluene .

- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, reducing reaction time from 24 to 12 hours .

- Microwave-assisted synthesis : Reduces reaction time to 2 hours with comparable yields (75–80%) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

- Analog synthesis : Modify the benzyl group (e.g., halogen substitution) or thiadiazole methyl group to assess impact on activity .

- Biological assays :

- In vitro : Enzymatic inhibition assays (e.g., kinase or protease targets) with IC determination .

- In vivo : Pharmacokinetic profiling in rodent models to assess bioavailability and metabolite formation .

Q. What molecular docking approaches are suitable for predicting interactions with neurological targets?

- Target selection : Dopamine D2/D3 receptors or sigma-1 receptors due to structural similarity to piperidine-containing ligands .

- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity simulations, focusing on the benzylpiperidine moiety’s role in hydrophobic pocket interactions .

- Validation : Compare docking scores with experimental IC values from radioligand displacement assays .

Q. How can contradictions in reported biological activities be resolved?

- Dose-response reevaluation : Test conflicting studies across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Cell line specificity : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. SH-SY5Y) to assess model-dependent variability .

- Metabolite interference : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What are the key considerations for comparative studies with structural analogs?

- Analog selection : Focus on compounds with variations in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.